Cas no 87480-58-8 (Cyclopropanecarboxylicacid, 1-amino-2-ethyl-)

Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, is a specialized cyclic carboxylic acid derivative featuring both amino and ethyl functional groups on its cyclopropane ring. This structure imparts unique reactivity, making it valuable as a building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The cyclopropane ring enhances steric and electronic properties, while the amino and carboxyl groups offer versatile sites for further functionalization. Its rigid ring system can improve metabolic stability in drug design. The compound is typically handled under controlled conditions due to its reactive nature. Suitable for research applications requiring constrained, multifunctional intermediates.
Cyclopropanecarboxylicacid, 1-amino-2-ethyl- structure
87480-58-8 structure
Product Name:Cyclopropanecarboxylicacid, 1-amino-2-ethyl-
CAS No:87480-58-8
MF:C6H11NO2
MW:129.157041788101
CID:708830
PubChem ID:133485
Update Time:2025-05-19

Cyclopropanecarboxylicacid, 1-amino-2-ethyl- Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanecarboxylicacid, 1-amino-2-ethyl-
    • Cyclopropanecarboxylic acid, 1-amino-2-ethyl- (9CI)
    • 1-amino-2-ethylcyclopropyl carboxylic acid
    • 1-Amino-2-ethylcyclopropane-1-carboxylic acid
    • CHEBI:19023
    • Cyclopropanecarboxylic acid, 1-amino-2-ethyl-
    • DTXSID801001273
    • 1-amino-2-ethylcyclopropanecarboxylic acid
    • Cyclopropanecarboxylic acid,1-amino-2-ethyl-(9ci)
    • AKOS006363422
    • SCHEMBL594504
    • 1-amino-2-ethylcyclopropanecarboxylicacid
    • 87480-58-8
    • Q27109102
    • RLHIWMRQDUCBDO-UHFFFAOYSA-N
    • 80483-77-8
    • 1-AEC
    • Inchi: 1S/C6H11NO2/c1-2-4-3-6(4,7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)
    • InChI Key: RLHIWMRQDUCBDO-UHFFFAOYSA-N
    • SMILES: OC(C1(CC1CC)N)=O

Computed Properties

  • Exact Mass: 129.078978594g/mol
  • Monoisotopic Mass: 129.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.3
  • Topological Polar Surface Area: 63.3Ų

Cyclopropanecarboxylicacid, 1-amino-2-ethyl- Pricemore >>

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Additional information on Cyclopropanecarboxylicacid, 1-amino-2-ethyl-

1-Amino-2-Ethylcyclopropanecarboxylic Acid: A Comprehensive Overview

1-Amino-2-Ethylcyclopropanecarboxylic Acid (CAS No: 87480-58-8) is a unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology due to its distinctive structure and potential applications. This compound, also referred to as Cyclopropanecarboxylic Acid, 1-Amino-2-Ethyl, belongs to the class of amino acids, specifically those with a cyclopropane ring. Its structure consists of a cyclopropane ring fused with a carboxylic acid group and an amino group, making it a versatile molecule for various chemical reactions and biological studies.

The cyclopropane ring in this compound is a key feature that contributes to its reactivity and stability. Cyclopropane rings are known for their high strain energy due to the 60-degree bond angles, which deviate significantly from the ideal tetrahedral geometry of sp³ hybridized carbons. This strain makes cyclopropane-containing compounds highly reactive in certain chemical transformations, such as ring-opening reactions. The presence of an amino group (-NH₂) and a carboxylic acid group (-COOH) further enhances the versatility of this molecule, enabling it to participate in peptide bond formation and other biochemical processes.

Recent studies have explored the potential of 1-Amino-2-Ethylcyclopropanecarboxylic Acid in drug design and development. Its unique structure allows for the creation of bioactive molecules with improved pharmacokinetic properties, such as enhanced solubility and bioavailability. Researchers have also investigated its role in the synthesis of novel antibiotics and anticancer agents, where the cyclopropane ring plays a critical role in targeting specific biological pathways.

In terms of synthesis, 1-Amino-2-Ethylcyclopropanecarboxylic Acid can be prepared through various methods, including cycloaddition reactions and enzymatic catalysis. One notable approach involves the use of transition metal catalysts to facilitate the formation of the cyclopropane ring. These methods not only ensure high yields but also provide opportunities for functional group diversification, making this compound a valuable building block in organic synthesis.

The application of Cyclopropanecarboxylic Acid, 1-Amino-2-Ethyl extends beyond pharmaceuticals. It has been utilized in the development of advanced materials, such as polymers and surfactants, where its amphiprotic nature (due to the amino and carboxylic acid groups) contributes to unique material properties. Additionally, this compound has shown promise in catalytic processes, where it acts as a chiral auxiliary or ligand in asymmetric synthesis.

From an environmental perspective, 1-Amino-2-Ethylcyclopropanecarboxylic Acid exhibits biodegradability under specific conditions, making it a more sustainable option compared to some traditional chemical intermediates. Its ability to degrade into non-toxic byproducts aligns with current trends toward green chemistry and eco-friendly chemical practices.

In conclusion, Cyclopropanecarboxylic Acid, 1-Amino-2-Ethyl (CAS No: 87480-58-8) is a multifaceted compound with significant potential across various scientific domains. Its unique structure, reactivity, and versatility make it an invaluable tool in organic synthesis, drug discovery, and material science. As research continues to uncover new applications and improve synthetic methodologies, this compound is poised to play an increasingly important role in advancing modern chemistry.

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